3-Bromo-N-tert-butoxycarbonyl-N-ethylaniline
Overview
Description
3-Bromo-N-tert-butoxycarbonyl-N-ethylaniline: is an organic compound with the molecular formula C13H18BrNO2 . It is a derivative of aniline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the aromatic ring is substituted with a bromine atom at the third position. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-tert-butoxycarbonyl-N-ethylaniline typically involves the following steps:
Bromination of Aniline: Aniline is first brominated to introduce a bromine atom at the third position of the aromatic ring. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Protection of the Amino Group: The amino group of the brominated aniline is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA). This reaction is typically carried out in an organic solvent like dichloromethane (DCM) at low temperatures to prevent side reactions.
Ethylation: Finally, the protected brominated aniline is ethylated using ethyl iodide (EtI) or ethyl bromide (EtBr) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-N-tert-butoxycarbonyl-N-ethylaniline can undergo nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), yielding the free amine.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common due to the presence of the Boc protecting group.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are commonly used in the presence of a base like potassium carbonate (K2CO3) in an organic solvent such as tetrahydrofuran (THF).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) or methanol (MeOH).
Major Products:
Substitution Products: Various substituted anilines depending on the nucleophile used in the substitution reaction.
Deprotected Amine: N-ethylaniline after removal of the Boc group.
Scientific Research Applications
Chemistry: 3-Bromo-N-tert-butoxycarbonyl-N-ethylaniline is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and as a building block in combinatorial chemistry.
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. The Boc protecting group allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules with biological activity.
Industry: The compound is used in the agrochemical industry for the synthesis of herbicides, insecticides, and fungicides. Its reactivity and stability make it a valuable intermediate in the production of various active ingredients.
Mechanism of Action
The mechanism of action of 3-Bromo-N-tert-butoxycarbonyl-N-ethylaniline depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing the formation of new carbon-carbon or carbon-heteroatom bonds. The Boc protecting group stabilizes the amino group, preventing unwanted side reactions and allowing for selective transformations.
Comparison with Similar Compounds
3-Bromoaniline: Lacks the Boc protecting group and ethyl substitution, making it more reactive but less selective in reactions.
N-tert-butoxycarbonyl-N-ethylaniline: Lacks the bromine substitution, making it less versatile in cross-coupling reactions.
3-Bromo-N-tert-butoxycarbonyl-aniline: Lacks the ethyl substitution, which may affect its reactivity and solubility.
Uniqueness: 3-Bromo-N-tert-butoxycarbonyl-N-ethylaniline is unique due to the combination of the Boc protecting group, bromine substitution, and ethyl group. This combination allows for selective reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-(3-bromophenyl)-N-ethylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-5-15(12(16)17-13(2,3)4)11-8-6-7-10(14)9-11/h6-9H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOIFUDCOFYIIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=CC=C1)Br)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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